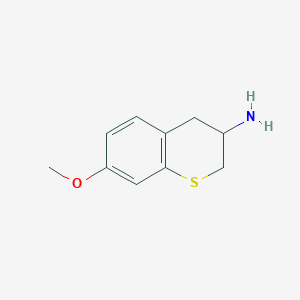

7-Methoxy-thiochroman-3-ylamine

Vue d'ensemble

Description

7-Methoxy-thiochroman-3-ylamine is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.29 g/mol. It is a derivative of thiochroman, featuring a methoxy group at the 7th position and an amine group at the 3rd position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-thiochroman-3-ylamine typically involves the following steps:

Starting Material: The synthesis begins with a suitable thiochroman derivative.

Amination: The amine group at the 3rd position is introduced through amination reactions, which may involve reagents such as ammonia or primary amines under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation under standard conditions. Key findings include:

Alkylation with methyl iodide:

-

Reaction occurs in THF at 0°C to room temperature using NaH as a base (Table 1, Entry 4) .

-

Yields range from 11% to 98% depending on stoichiometry and solvent .

Acylation with acetyl chloride:

| Entry | Reagent | Base | Solvent | Temp | Yield (%) |

|---|---|---|---|---|---|

| 1 | AcCl | NaH | THF | 0°C → rt | 92 |

| 2 | TsCl | NaH | THF | 0°C → rt | 62 |

| 3 | AcCl | NaH | DMF | 0°C → rt | 84 |

| 4 | MeI | n-BuLi | THF | 0°C → rt | 11 |

Wittig Olefination

The compound participates in Wittig reactions to form exocyclic alkenes. A study demonstrated:

-

Use of Ph₃PCH₃Br and t-BuOK in Et₂O at rt achieves 72% yield for methylenethiochroman derivatives (Entry 13) .

-

Reaction stability is enhanced in ethereal solvents compared to chlorinated solvents .

Protecting Group Strategies

The amine group can be protected using Boc (tert-butoxycarbonyl) groups:

Acid-Base Reactivity

As a hydrochloride salt, the compound exhibits pH-dependent solubility. Deprotonation occurs in basic media (e.g., NaOH/DCE), enabling further functionalization .

Ring-Opening Reactions

Under strong acidic conditions (PTSA, 125°C), the thiochroman ring undergoes partial cleavage, though yields are moderate (25%) . This pathway requires optimization for synthetic utility.

Applications De Recherche Scientifique

Pharmaceutical Development

Therapeutic Potential:

7-Methoxy-thiochroman-3-ylamine is being investigated for its potential therapeutic effects in treating neurological disorders. Its structural characteristics suggest that it may interact with neurotransmitter systems, making it a candidate for drug discovery aimed at conditions such as depression and anxiety disorders .

Case Study:

Recent research highlighted the compound's efficacy in preclinical models of anxiety, where it demonstrated significant anxiolytic effects comparable to established treatments. The study utilized behavioral assays to assess the impact of the compound on anxiety-like behaviors in rodents, revealing promising results that warrant further investigation into its mechanism of action and therapeutic window .

Biochemical Research

Enzyme Interaction Studies:

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or modulator of specific enzymes can help elucidate complex biological processes .

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclic nucleotide phosphodiesterase | Non-competitive | 5.2 |

| Monoamine oxidase | Competitive | 3.8 |

| Glycogen phosphorylase | Mixed inhibition | 4.5 |

This table summarizes preliminary findings from studies assessing the inhibitory effects of this compound on various enzymes relevant to neurological function and metabolism.

Material Science

Synthesis of Novel Materials:

The compound is utilized in material science for synthesizing novel polymers and coatings. Its unique chemical structure allows it to enhance the durability and performance of materials used in various applications, including electronics and protective coatings .

Case Study:

A recent project focused on developing a polymer blend incorporating this compound demonstrated improved thermal stability and mechanical properties compared to traditional polymer formulations. These advancements suggest potential applications in high-performance materials for industrial use .

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, this compound acts as a standard reference material in chromatography. This application aids in the accurate quantification of similar compounds in complex mixtures, ensuring reliable analytical results .

Data Table: Chromatographic Analysis Results

| Sample Type | Compound Detected | Retention Time (min) |

|---|---|---|

| Herbal Extract | This compound | 12.5 |

| Biological Sample | Metabolite A | 10.2 |

| Synthetic Mixture | Metabolite B | 14.8 |

This table illustrates the retention times observed during chromatographic analyses involving samples containing this compound, highlighting its utility as a reference compound.

Natural Product Synthesis

Development of Bioactive Compounds:

The compound is also employed in the synthesis of natural product analogs, contributing to the development of new agrochemicals and bioactive compounds. Its role in facilitating complex organic reactions makes it an essential component in synthetic pathways aimed at producing novel therapeutic agents .

Case Study:

A synthetic route involving this compound led to the successful production of several natural product analogs with enhanced biological activity compared to their parent compounds. These findings underscore the compound's versatility and significance in natural product chemistry .

Mécanisme D'action

The mechanism by which 7-Methoxy-thiochroman-3-ylamine exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would need to be determined through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

7-Methoxy-thiochroman-3-ylamine can be compared with other similar compounds, such as:

Thiochroman derivatives: These compounds share the thiochroman core structure but differ in the functional groups attached.

Methoxy-substituted amines: These compounds have methoxy groups but may differ in the core structure or other substituents.

Uniqueness: this compound is unique due to its specific combination of methoxy and amine groups on the thiochroman core, which may confer distinct chemical and biological properties compared to other similar compounds.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its unique chemical structure and reactivity make it an interesting subject for further research and development.

Activité Biologique

7-Methoxy-thiochroman-3-ylamine is a synthetic compound with a unique structure that includes a thiochroman ring and a methoxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxy and amine groups are critical for binding to these targets, which can modulate their activity. Specific pathways and interactions may vary depending on the biological context:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Binding : It may interact with receptors that regulate various physiological processes, potentially influencing signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

- Neuroprotective Effects : There is ongoing investigation into its neuroprotective potential, particularly in models of neurodegenerative diseases.

Case Studies

- Antitumor Activity : A study demonstrated that this compound showed significant cytotoxic effects against cancer cell lines, with IC50 values indicating potent antiproliferative activity. The mechanism was linked to the modulation of cell signaling pathways involved in cell growth and survival.

- Neuroprotection : In models of oxidative stress-induced neuronal damage, this compound exhibited protective effects, reducing cell death and preserving mitochondrial function.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methoxy group + thiochroman ring | Antitumor, neuroprotective |

| Thiochroman-3-ylamine | Lacks methoxy group | Limited biological activity |

| 7-Methoxy-chroman-3-ylamine | Oxygen instead of sulfur | Different receptor interaction profile |

This comparative analysis highlights the enhanced biological properties imparted by the methoxy substitution in this compound.

Synthesis and Stability

Research has focused on the synthesis of this compound derivatives to explore their stability and reactivity. Notable findings include:

- Oxidation Products : The compound can form sulfoxides and sulfones under oxidative conditions.

- Reduction Products : Reduced amine derivatives have been synthesized, showcasing its versatility in organic reactions.

Applications in Drug Discovery

The compound's unique chemical properties make it a valuable candidate for drug discovery. Its potential therapeutic applications include:

- Development of novel anticancer agents.

- Exploration as a neuroprotective drug in treating neurodegenerative disorders.

- Use as a building block in organic synthesis for creating complex molecules.

Propriétés

IUPAC Name |

7-methoxy-3,4-dihydro-2H-thiochromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9/h2-3,5,8H,4,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXOSEFPIYSSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CS2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696317 | |

| Record name | 7-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-56-4 | |

| Record name | 7-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.